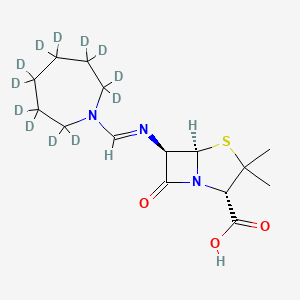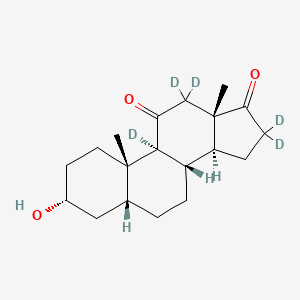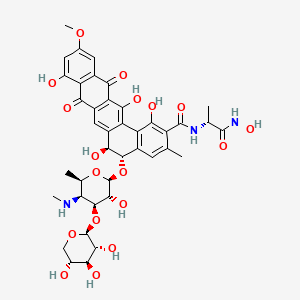
Amdinocillin-d12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mecillinam-d12, also known as Amdinocillin-d12, is a deuterium-labeled analogue of Mecillinam. Mecillinam is an extended-spectrum penicillin antibiotic belonging to the amidinopenicillin class. It specifically targets penicillin-binding protein 2, making it effective against Gram-negative bacteria . The deuterium labeling in Mecillinam-d12 enhances its stability and allows for detailed pharmacokinetic and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mecillinam-d12 involves the incorporation of deuterium atoms into the Mecillinam molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include:
Starting Material: The synthesis begins with the preparation of the azepan-1-yl-d12 intermediate.
Coupling Reaction: The intermediate is then coupled with the penicillin core structure under controlled conditions.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of Mecillinam-d12 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors.
Catalysis: Use of organic alkali as a catalyst to enhance reaction efficiency.
Purification: Industrial purification methods such as recrystallization and chromatography to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions: Mecillinam-d12 undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the beta-lactam ring.
Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: For specific oxidation and reduction reactions.
Major Products: The major products formed from these reactions include various derivatives of Mecillinam-d12, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Mecillinam-d12 has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the development of new antibiotics and in quality control processes
Wirkmechanismus
Mecillinam-d12 exerts its effects by binding to penicillin-binding protein 2 in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The deuterium labeling does not alter the mechanism of action but allows for detailed studies of the drug’s pharmacokinetics and metabolism .
Vergleich Mit ähnlichen Verbindungen
Mecillinam: The non-deuterated form of Mecillinam-d12.
Pivmecillinam: An orally active prodrug of Mecillinam.
Ampicillin: Another beta-lactam antibiotic with a broader spectrum of activity
Uniqueness: Mecillinam-d12 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C15H23N3O3S |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioazepan-1-yl)methylideneamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1/i3D2,4D2,5D2,6D2,7D2,8D2 |
InChI-Schlüssel |
BWWVAEOLVKTZFQ-XILZLENISA-N |
Isomerische SMILES |
[2H]C1(C(C(C(N(C(C1([2H])[2H])([2H])[2H])C=N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)


![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

